3-Tetradecene, (Z)-
Overview
Description
3-Tetradecene, (Z)-, also known as (3Z)-3-Tetradecene or cis-3-Tetradecene, is an organic compound with the molecular formula C₁₄H₂₈. It is a type of alkene, characterized by the presence of a carbon-carbon double bond in the cis configuration. This compound is part of the larger family of tetradecenes, which are hydrocarbons with fourteen carbon atoms and one double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tetradecene, (Z)- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of tetradecyne, where the triple bond is selectively reduced to a cis double bond. Another method includes the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods
In industrial settings, 3-Tetradecene, (Z)- is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form longer-chain alkenes, including 3-Tetradecene, (Z)-. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the product distribution.
Chemical Reactions Analysis
Types of Reactions
3-Tetradecene, (Z)- undergoes various chemical reactions, including:
Oxidation: The double bond in 3-Tetradecene, (Z)- can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: The compound can be hydrogenated to form tetradecane using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Tetradecane.
Substitution: Dihalides (e.g., 3,4-dichlorotetradecane).
Scientific Research Applications
3-Tetradecene, (Z)- has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes and functionalized hydrocarbons.
Biology: The compound can be used in studies related to lipid metabolism and the role of alkenes in biological systems.
Medicine: Research into the bioactivity of alkenes includes their potential use as precursors for pharmaceuticals.
Industry: 3-Tetradecene, (Z)- is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tetradecene, (Z)- in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
3-Tetradecene, (Z)- can be compared with other similar alkenes, such as:
3-Tetradecene, (E)-: The trans isomer of 3-Tetradecene, which has a different spatial arrangement of the double bond.
1-Tetradecene: An alkene with the double bond at the first carbon position.
2-Tetradecene: An alkene with the double bond at the second carbon position.
The uniqueness of 3-Tetradecene, (Z)- lies in its cis configuration, which can influence its reactivity and physical properties compared to its trans isomer and other positional isomers.
Properties
IUPAC Name |
(Z)-tetradec-3-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8-14H2,1-2H3/b7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTFNIWYLYTNIS-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880865 | |
Record name | 3-tetradecene, (z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41446-67-7 | |
Record name | 3-Tetradecene, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tetradecene, (z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-TETRADECENE, (3Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U70Z15RDF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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